InCl₃-Catalyzed Intramolecular Friedel-Crafts Cyclization: 97% Isolated Yield with Deactivated Aromatic Substrates
Indium trichloride (InCl₃) achieves 97% isolated yield in the intramolecular Friedel-Crafts cyclization of allylic halides with alkynes under mild conditions (methylene chloride, room temperature) [1]. By comparison, screening of alternative catalysts including GaCl₃, AlCl₃, FeCl₃, ZnCl₂, and Brønsted acids showed significantly lower or negligible activity for this transformation [1][2]. Notably, In(III) salts demonstrated unique halophilic properties, enabling smooth cyclization of arenes bearing electron-withdrawing chloride, bromide, and fluoride substituents—substrates that typically deactivate electrophilic aromatic substitution [2].
| Evidence Dimension | Catalytic efficiency (isolated yield) |
|---|---|
| Target Compound Data | 97% isolated yield |
| Comparator Or Baseline | GaCl₃: significantly lower activity; AlCl₃: poor; FeCl₃: poor; ZnCl₂: poor; Brønsted acids: inactive |
| Quantified Difference | InCl₃ yield (97%) >> alternative Lewis acids (inactive to moderate) |
| Conditions | Allylic bromide cyclization with alkyne in CH₂Cl₂ at room temperature |
Why This Matters
For synthetic chemists developing heterocyclic scaffolds, this data establishes InCl₃ as the empirically superior catalyst for challenging intramolecular cyclizations where conventional Lewis acids fail or require harsh conditions.
- [1] Cook, G. R.; Hayashi, R. Atom Transfer Cyclization Catalyzed by InCl₃ via Halogen Activation. Organic Letters, 2006, 8, 1045-1048. View Source
- [2] Hayashi, R.; Cook, G. R. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Organic Letters, 2007, 9, 1311-1314. View Source
